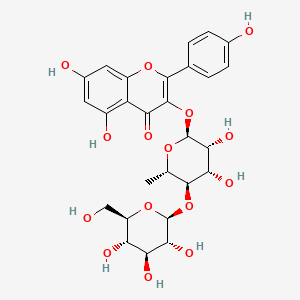

Multiflorin B

Description

This compound has been reported in Aesculus chinensis, Sinocrassula indica, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-23(41-27-21(36)19(34)17(32)15(8-28)40-27)20(35)22(37)26(38-9)42-25-18(33)16-13(31)6-12(30)7-14(16)39-24(25)10-2-4-11(29)5-3-10/h2-7,9,15,17,19-23,26-32,34-37H,8H2,1H3/t9-,15+,17+,19-,20-,21+,22+,23-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSDEGFPWXFQLB-WRHRXROUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317792 | |

| Record name | Multiflorin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52657-01-9 | |

| Record name | Multiflorin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52657-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Multiflorin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052657019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Multiflorin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Multiflorin B: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiflorin B, a kaempferol glycoside, has been identified in select plant species, presenting opportunities for its exploration in therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and details a composite methodology for its extraction and isolation. The protocols described herein are synthesized from established techniques for the purification of flavonoid glycosides from botanical matrices. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound.

Natural Sources of this compound

This compound has been reported to occur in a limited number of plant species. The primary documented sources are:

-

Aesculus chinensis (Chinese horse chestnut): The flowers and seeds of this plant are known to contain a variety of flavonoid glycosides, including derivatives of kaempferol[1][2]. While the broader class of flavonoids has been quantified in related species, specific yield data for this compound from Aesculus chinensis remains to be extensively documented[3].

-

Sinocrassula indica : This succulent plant is another identified natural source of this compound.

The concentration of this compound and other flavonoids in these plants can be influenced by factors such as the geographical origin, time of harvest, and the specific plant part utilized.

A Composite Protocol for the Isolation of this compound

The following experimental protocol is a synthesized methodology based on established procedures for the isolation of flavonoid glycosides from plant materials, particularly from the genus Aesculus.

Extraction

-

Plant Material Preparation : Air-dry the plant material (e.g., flowers or seeds of Aesculus chinensis) at room temperature and grind into a fine powder.

-

Solvent Extraction : Macerate the powdered plant material with 70% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended. The extraction should be repeated three times to ensure exhaustive recovery of the target compounds.

-

Concentration : Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Purification

-

Liquid-Liquid Partitioning :

-

Suspend the crude extract in hot water to precipitate non-polar compounds.

-

Filter the aqueous suspension and sequentially partition the filtrate with solvents of increasing polarity, such as chloroform, diethyl ether, and ethyl acetate. Flavonoid glycosides are typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography :

-

Macroporous Resin Chromatography : The ethyl acetate fraction can be subjected to chromatography on a D101 macroporous resin column. Elute with a stepwise gradient of ethanol in water (e.g., 0%, 25%, 50%, 75%, 95% ethanol) to achieve initial fractionation.

-

Silica Gel Chromatography : Further purify the flavonoid-rich fractions on a silica gel column using a solvent system such as a gradient of methanol in chloroform or ethyl acetate.

-

Size-Exclusion Chromatography : For the removal of high molecular weight impurities, employ a Sephadex LH-20 column with methanol as the mobile phase.

-

Reversed-Phase Chromatography : As a final column chromatography step, use a C18 reversed-phase column with a methanol-water or acetonitrile-water gradient to separate compounds based on polarity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

The final purification of this compound is typically achieved using preparative HPLC.

-

Column : A C18 column is commonly used.

-

Mobile Phase : A gradient of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape) is a standard choice.

-

Detection : Monitor the elution at a wavelength of approximately 254 nm or 350 nm, which are characteristic absorption maxima for flavonoids.

-

Collect the fractions corresponding to the peak of this compound and concentrate them to obtain the pure compound.

-

Quantitative Data

Specific quantitative data for the isolation of this compound is not extensively available in the literature. However, data from the isolation of similar flavonoid glycosides from related plant species can provide a general indication of expected yields and purity.

| Plant Source (Related Species) | Compound Class | Initial Concentration in Plant Material | Extraction/Purification Method | Yield | Purity | Reference |

| Aesculus hippocastanum (seeds) | Total Flavonoids | 0.88% of dry matter | Alcohol extraction and C18 solid-phase purification | 3.46% (alcohol extract), 9.40% (after C18) | Not specified | [3] |

| Lonicera japonica (leaves) | Flavonoid Glycosides | Not specified | HSCCC and Preparative HPLC | 10.9 mg to 30.7 mg for individual compounds from the n-butanol extract | 96.9% to 99.5% | [4] |

| Ficus microcarpa (leaves) | Flavone C-Glycosides | Not specified | MPLC, HSCCC, and Preparative HPLC | 1.2 mg to 4.5 mg for individual compounds | 92.23% to 98.40% | [5] |

| Psidium guajava (leaves) | Flavonoid Glycosides | Not specified | HSCCC and Semi-preparative HPLC | Not specified | 95.4% to 99.7% | [6] |

| Acacia mearnsii (leaves) | Flavonoids | Not specified | Solvent partition, macroporous resin, Sephadex, and Preparative HPLC | 7.3 mg/g of crude extract for Myricitrin | 98.4% | [7] |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a natural source.

References

- 1. Comparative Metabolomics of Reproductive Organs in the Genus Aesculus (Sapindaceae) Reveals That Immature Fruits Are a Key Organ of Procyanidin Accumulation and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Unraveling the Glucosylation of Astringency Compounds of Horse Chestnut via Integrative Sensory Evaluation, Flavonoid Metabolism, Differential Transcriptome, and Phylogenetic Analysis [frontiersin.org]

- 3. Flavonoids in horse chestnut (Aesculus hippocastanum) seeds and powdered waste water byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]

Safety Operating Guide

Prudent Disposal of Multiflorin B: A Step-by-Step Guide for Laboratory Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or disposal guidelines for Multiflorin B are readily available. The following procedures are conservatively based on the hazard profile of Kaempferol, a structurally related compound. Some sources classify Kaempferol as toxic if swallowed and suspected of causing genetic defects.[1][2] Therefore, it is imperative to handle this compound with caution and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Researchers and drug development professionals must prioritize safety and environmental responsibility when managing chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard regulations.

I. Initial Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal process, a thorough risk assessment should be conducted. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

Required Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves are mandatory.

-

Eye Protection: Safety glasses or goggles to prevent accidental splashes.[3]

-

Lab Coat: A standard laboratory coat to protect from contamination.[3]

II. Waste Segregation and Handling

Proper segregation of chemical waste is crucial to prevent unintended reactions and to ensure compliant disposal.

-

Waste Identification: All waste containing this compound, whether in solid or liquid form, should be treated as hazardous chemical waste.[3]

-

Separate Waste Streams: Do not mix this compound waste with other waste streams. Specifically, avoid mixing aqueous solutions with organic solvent waste.[3]

III. Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound, Contaminated Labware)

-

Containerization: Place solid this compound waste and any contaminated disposable labware (e.g., weigh boats, pipette tips) into a clearly labeled, sealable hazardous waste container.

-

Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

-

Storage: Store the sealed container in a designated satellite accumulation area, such as within a fume hood, away from incompatible materials.[3]

B. Liquid Waste (Solutions containing this compound)

-

Aqueous Solutions:

-

Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

-

The container should be labeled "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent (e.g., water, buffer).

-

-

Organic Solvent Solutions:

-

Collect all organic solutions containing this compound in a separate, designated hazardous waste container suitable for flammable liquids.

-

The container must be labeled "Hazardous Waste" and list all chemical constituents, including "this compound" and the specific organic solvent(s).

-

C. Empty Container Decontamination and Disposal

-

Triple Rinsing: Thoroughly rinse the empty this compound container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.

-

Disposal of Rinsed Container: Once decontaminated, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's policies.

IV. Summary of Potential Hazards and Disposal Information

The following table summarizes key safety and disposal information for this compound, based on data for the related compound Kaempferol.

| Parameter | Information | Source (Kaempferol SDS) |

| Potential Hazard Class | Acute Oral Toxicity (Category 3), Germ Cell Mutagenicity (Category 2) | [1][2] |

| Signal Word | Danger | [1][2] |

| Potential Hazard Statements | H301: Toxic if swallowed. H341: Suspected of causing genetic defects. | [1] |

| Personal Protective Equipment | Chemical-resistant gloves, safety glasses or goggles, lab coat. | [3] |

| Solid Waste Disposal | Collect in a labeled hazardous waste container. | [4] |

| Liquid Waste Disposal | Collect in a labeled hazardous waste container; do not discharge to sewer. | [4] |

| Empty Container Disposal | Triple rinse, collect rinsate as hazardous waste, then dispose of the container as non-hazardous waste. | [4] |

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Multiflorin B

For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This document provides crucial guidance on the proper handling, storage, and disposal of Multiflorin B, a kaempferol glycoside. Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach is recommended, treating the compound as potentially hazardous.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE.

| PPE Category | Item | Standard/Specification | Purpose |

| Eye and Face Protection | Safety Glasses with Side Shields | ANSI Z87.1 | Protects eyes from airborne particles. |

| Chemical Splash Goggles | ANSI Z87.1 | Required when there is a risk of splashes. | |

| Face Shield | ANSI Z87.1 | To be worn over safety glasses or goggles during procedures with a high risk of splashing.[1] | |

| Hand Protection | Disposable Nitrile Gloves | - | Provides initial protection against incidental contact.[1][2] |

| Body Protection | Laboratory Coat | - | Protects skin and clothing from spills. |

| Respiratory Protection | N95 Respirator or higher | - | Recommended when handling powders outside of a ventilated enclosure to prevent inhalation. |

Handling Procedures

Adherence to proper handling procedures is critical to prevent contamination and exposure.

2.1. Engineering Controls

-

Ventilation: Whenever possible, handle this compound powder in a chemical fume hood, biological safety cabinet, or other ventilated enclosure to minimize inhalation risks.[3]

-

Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of the laboratory.[4]

2.2. Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Cover the work surface with absorbent bench paper.[4]

-

Weighing: If possible, weigh the powder inside a ventilated enclosure. To avoid creating dust, do not pour the powder directly. Use a spatula to carefully transfer the desired amount.

-

Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid splashing.

-

Post-Handling: After handling, wipe down the work area with a damp cloth. Dispose of all contaminated materials as outlined in the disposal plan. Wash hands thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

3.1. Spill Cleanup Protocol

| Step | Action |

| 1 | Evacuate and Secure: Alert others in the area and restrict access to the spill site. |

| 2 | Assess the Spill: Determine the extent of the spill and if it can be managed by laboratory personnel. For large spills, contact the institution's environmental health and safety (EHS) office. |

| 3 | Don PPE: Wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles. A respirator may be necessary.[1] |

| 4 | Contain the Spill: For solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne.[5] For liquid spills, use an absorbent material to contain the spill.[6] |

| 5 | Clean the Spill: Carefully scoop the contained material into a sealable plastic bag.[5][6] |

| 6 | Decontaminate: Wipe the spill area with a wet paper towel, followed by a standard laboratory disinfectant.[6][7] |

| 7 | Dispose: Place all cleanup materials into the sealable plastic bag, label it as "Hazardous Waste," and dispose of it according to institutional guidelines.[6][7] |

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As the specific hazards are not fully known, it is prudent to dispose of it as chemical waste.

4.1. Waste Segregation and Collection

| Waste Type | Collection Container | Labeling Requirements |

| Solid this compound | Sealable, labeled, non-reactive plastic container.[8] | "Hazardous Waste," "this compound," and date of accumulation. |

| Contaminated Labware | Designated, labeled, puncture-resistant container. | "Hazardous Waste," "Contaminated Labware," and date. |

| Contaminated PPE | Sealable plastic bag.[7] | "Hazardous Waste," "Contaminated PPE," and date. |

| Aqueous Solutions | Labeled, sealed, non-reactive liquid waste container. | "Hazardous Waste," "Aqueous Waste with this compound," and approximate concentration. |

4.2. Disposal Pathway

-

All waste containing this compound should be collected and disposed of through the institution's hazardous waste management program.

-

Do not dispose of this compound down the drain or in regular trash.

-

Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

While flavonoids like kaempferol glycosides are generally considered to have low toxicity, some studies suggest potential for adverse effects at high doses.[9][10][11] Therefore, treating this compound with the caution afforded to a substance of unknown toxicity is a responsible and necessary safety measure.

References

- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 3. safety.duke.edu [safety.duke.edu]

- 4. ehs.wisc.edu [ehs.wisc.edu]

- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 6. ehs.utk.edu [ehs.utk.edu]

- 7. westlab.com [westlab.com]

- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 9. The Potential Toxic Side Effects of Flavonoids - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. BIOCELL | The Potential Toxic Side Effects of Flavonoids [techscience.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.